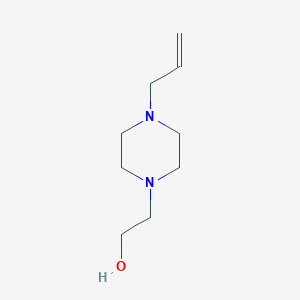

1-Allyl-4-(2-hydroxyethyl)-piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-prop-2-enylpiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h2,12H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIANXCKEGUVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406286 | |

| Record name | 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27612-67-5 | |

| Record name | 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27612-67-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine, a valuable substituted piperazine derivative. The primary focus is on the most prevalent and practical synthetic approach: the direct N-alkylation of 1-(2-hydroxyethyl)piperazine. This document delves into the underlying reaction mechanism, provides a detailed, adaptable experimental protocol, and discusses key considerations for reaction optimization and product purification. Furthermore, it explores the theoretical characterization of the target molecule and briefly discusses alternative synthetic strategies. This guide is intended to be a practical resource for researchers in medicinal chemistry and process development, offering both theoretical insights and actionable experimental details.

Introduction: The Significance of Substituted Piperazines

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties to drug candidates, including enhanced solubility and bioavailability. Its presence in a wide array of approved therapeutics, particularly those targeting the central nervous system, underscores its importance in drug design. This compound, with its combination of a reactive allyl group and a hydrophilic hydroxyethyl chain, represents a versatile building block for the synthesis of more complex pharmaceutical intermediates. The strategic introduction of the allyl group allows for a variety of subsequent chemical transformations, making this compound a key starting material for the development of novel therapeutic agents.

The Primary Synthesis Pathway: N-Alkylation

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of 1-(2-hydroxyethyl)piperazine with an allyl halide. This reaction is favored for its straightforward execution and generally good yields.

Reaction Mechanism: A Classic S(_N)2 Transformation

The N-alkylation of the secondary amine in 1-(2-hydroxyethyl)piperazine with an allyl halide, such as allyl bromide, proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted reaction, the lone pair of electrons on the secondary nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon atom of the allyl halide. Simultaneously, the halide ion departs as a leaving group.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, which serves to neutralize the hydrohalic acid generated during the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction.

Diagram of the S(_N)2 Reaction Mechanism

Caption: General workflow for the N-alkylation of 1-(2-hydroxyethyl)piperazine.

Experimental Protocol: A Representative Procedure

Materials:

-

1-(2-Hydroxyethyl)piperazine

-

Allyl bromide

-

Triethylamine

-

Ethanol (anhydrous)

-

Diethyl ether

-

Water (deionized)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-hydroxyethyl)piperazine (1.0 eq.) in anhydrous ethanol.

-

To this solution, add triethylamine (1.0-1.2 eq.).

-

Slowly add allyl bromide (1.0-1.1 eq.) to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol in vacuo using a rotary evaporator.

-

To the resulting residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Hypothetical):

The following table provides a hypothetical set of quantities for a laboratory-scale synthesis.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Quantity |

| 1-(2-Hydroxyethyl)piperazine | 130.19 | 0.1 | 13.02 g |

| Allyl Bromide | 120.98 | 0.1 | 12.10 g |

| Triethylamine | 101.19 | 0.12 | 12.14 g (16.7 mL) |

| This compound | 170.25 | - | Theoretical Yield: 17.03 g |

Characterization of this compound

Due to the lack of publicly available experimental spectroscopic data for this compound, this section provides a theoretical analysis of the expected spectral characteristics based on the known data of the starting material, 1-(2-hydroxyethyl)piperazine, and the structural features of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group, including a multiplet for the vinyl proton (-CH=), two doublets of doublets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons adjacent to the nitrogen (-NCH₂-CH=). The protons of the piperazine ring will appear as multiplets, and the protons of the hydroxyethyl group will be visible as triplets.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the three carbons of the allyl group. The carbons of the piperazine ring will show four signals due to the asymmetric substitution, and the two carbons of the hydroxyethyl group will also be present.

Infrared (IR) Spectroscopy

The IR spectrum of the product is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. The C-H stretching vibrations of the alkyl and vinyl groups will appear around 2800-3100 cm⁻¹. A characteristic C=C stretching vibration for the allyl group should be observable around 1640 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would likely involve the loss of the allyl group, the hydroxyethyl group, and fragmentation of the piperazine ring.

Alternative Synthetic Routes

While direct N-alkylation is the most common approach, other strategies for the synthesis of N-substituted piperazines could potentially be adapted for this compound.

Reductive Amination

Ring-Opening of Aziridines

The reaction of 1-(2-hydroxyethyl)piperazine with an activated aziridine could also yield the desired product. This approach, however, is less common due to the often-limited availability and stability of the required aziridine precursors.

Diagram of Synthetic Pathways

Caption: Overview of primary and alternative synthesis pathways.

Conclusion

The synthesis of this compound is most effectively achieved through the direct N-alkylation of 1-(2-hydroxyethyl)piperazine with an allyl halide. This method is straightforward, generally high-yielding, and proceeds via a well-understood S(_N)2 mechanism. While a specific, detailed protocol for this exact transformation is not widely published, the provided representative procedure offers a solid foundation for its successful execution in a laboratory setting. The theoretical characterization data presented in this guide can aid in the identification and purification of the final product. For researchers seeking alternative approaches, reductive amination presents a plausible, albeit less common, synthetic strategy. This technical guide serves as a valuable resource for scientists and professionals engaged in the synthesis and development of novel piperazine-based compounds.

References

-

PrepChem. (2023). Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Allyl-4-(2-hydroxyethyl)-piperazine

This guide provides a comprehensive technical overview of the core physicochemical properties of 1-Allyl-4-(2-hydroxyethyl)-piperazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights into its analytical characterization, ensuring a thorough understanding of this versatile heterocyclic compound.

Introduction and Chemical Identity

This compound, a disubstituted piperazine derivative, possesses a unique combination of functional groups: a tertiary amine-rich piperazine core, a reactive allyl group, and a polar hydroxyethyl chain. This trifecta of functionalities imparts a distinct set of chemical properties, making it a valuable intermediate in organic synthesis and a scaffold of interest in pharmaceutical development. Its structure allows for a range of chemical modifications, positioning it as a versatile building block for creating more complex molecules with targeted biological activities.

The piperazine ring is a common motif in many marketed drugs, valued for its ability to improve the pharmacokinetic profile of a compound, particularly its solubility and absorption. The presence of the allyl and hydroxyethyl groups on opposing nitrogen atoms offers distinct sites for further chemical elaboration.

Key Identifiers:

-

IUPAC Name: 2-(4-allylpiperazin-1-yl)ethan-1-ol

-

Synonyms: 1-Allyl-4-(2-hydroxyethyl)-piperazi, 2-(4-Allylpiperazin-1-yl)ethanol[1]

-

Molecular Formula: C₉H₁₈N₂O[2]

-

Molecular Weight: 170.25 g/mol [2]

Below is a diagram illustrating the logical relationship between the compound's structural features and its resulting physicochemical characteristics.

Caption: Relationship between functional groups and key properties.

Core Physicochemical Properties

The physical state and behavior of this compound are dictated by its molecular structure. The data presented below are compiled from various chemical data repositories. It is important to note that slight variations may exist between suppliers due to differences in purity and measurement conditions. The properties listed here are analogous to its parent compound, N-(2-Hydroxyethyl)piperazine, which is a clear, colorless to pale yellow oily liquid.[3][4]

| Property | Value | Source |

| Molecular Weight | 170.256 g/mol | CymitQuimica[2] |

| Appearance | Clear colorless to pale yellow oily liquid (inferred) | LookChem, ChemicalBook[3][4] |

| Boiling Point | ~246 °C (Predicted, based on N-(2-Hydroxyethyl)piperazine) | LookChem, Sigma-Aldrich[3] |

| Density | ~1.061 g/mL at 25 °C (Predicted, based on N-(2-Hydroxyethyl)piperazine) | LookChem, Sigma-Aldrich[3] |

| Refractive Index | ~n20/D 1.506 (Predicted, based on N-(2-Hydroxyethyl)piperazine) | LookChem, Sigma-Aldrich[3] |

| Water Solubility | Miscible (Predicted, based on N-(2-Hydroxyethyl)piperazine) | LookChem[3] |

| pKa | ~14.96 (Predicted, for the hydroxyl proton) | LookChem[3] |

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. The selection of techniques is guided by the molecule's structural features: its volatility, the presence of specific functional groups, and its potential for ionization.

Caption: A typical analytical workflow for characterization.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum will be complex but highly informative. Key expected signals include:

-

A multiplet for the terminal vinyl protons of the allyl group (~5.0-6.0 ppm).

-

A multiplet for the internal allyl proton (~5.7-5.9 ppm).

-

A doublet for the methylene protons adjacent to the double bond (~3.0 ppm).

-

Multiple broad signals for the eight piperazine ring protons (~2.4-2.7 ppm).

-

Triplets corresponding to the two methylene groups of the hydroxyethyl side chain (~2.5 ppm and ~3.6 ppm).

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum will confirm the presence of nine distinct carbon environments, including the characteristic alkene carbons of the allyl group (~118 and ~135 ppm).

Infrared (IR) Spectroscopy: FTIR provides rapid confirmation of key functional groups.

-

A broad absorption band around 3400 cm⁻¹ indicates the O-H stretching of the alcohol.

-

C-H stretching bands for both sp² (alkene) and sp³ (alkane) carbons will appear just above and below 3000 cm⁻¹, respectively.

-

A characteristic C=C stretching absorption for the allyl group is expected around 1640 cm⁻¹.

-

Strong C-N stretching bands for the tertiary amines will be present in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS): MS is used to confirm the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak [M+H]⁺ would be observed at m/z 171.26.

Chromatographic Behavior

Due to its basic nature and moderate polarity, both gas and liquid chromatography are suitable for analyzing this compound. The choice depends on the analytical goal (e.g., purity testing vs. impurity identification).

-

Gas Chromatography (GC): The compound is sufficiently volatile for GC analysis. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point. Flame Ionization Detection (FID) provides excellent quantitative results, while coupling GC with Mass Spectrometry (GC-MS) is ideal for identifying volatile impurities.[5]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for purity analysis.

-

Column: A C18 or C8 column is suitable.

-

Mobile Phase: A gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., ammonium formate or phosphate buffer at a slightly acidic to neutral pH) is necessary to achieve good peak shape for the basic piperazine nitrogens.

-

Detection: The molecule lacks a strong chromophore, making UV detection challenging at higher wavelengths. Detection at low UV wavelengths (~200-215 nm) is possible but may lack specificity. More universal detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are highly recommended for accurate quantification.[5]

-

Experimental Protocol: Purity Determination by HPLC-ELSD

This protocol provides a self-validating method for determining the purity of this compound. The inclusion of system suitability checks ensures the trustworthiness of the results.

Objective: To quantify the purity of a sample and detect any non-volatile related substances.

Instrumentation:

-

HPLC system with gradient pump, autosampler, and column oven.

-

Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

-

Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 8.5 with Ammonium Hydroxide.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 10 µL.

-

ELSD Settings: Nebulizer Temp: 40 °C, Drift Tube Temp: 60 °C, Gas Flow: 1.5 SLM.

Procedure:

-

Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a 1.0 mg/mL solution.

-

Sample Preparation: Prepare the sample to be tested at the same concentration (1.0 mg/mL) using the same Diluent.

-

System Suitability Test (SST):

-

Inject the Diluent (blank) to ensure no interfering peaks are present.

-

Make five replicate injections of the Standard Preparation.

-

The Relative Standard Deviation (RSD) for the peak area of the five replicate injections must be ≤ 2.0%. This confirms the precision of the system.

-

-

Analysis:

-

Inject the Blank.

-

Inject the Standard Preparation.

-

Inject the Sample Preparation in duplicate.

-

-

Calculations:

-

Calculate the purity using the area percent method, assuming the response factor for all impurities is the same as the main peak.

-

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

-

Causality and Justification:

-

Why C18 Column? The C18 stationary phase provides sufficient hydrophobic retention for the molecule.

-

Why pH 8.5 Buffer? At this pH, the piperazine nitrogens (pKa ~8-9) are partially deprotonated, reducing strong ionic interactions with residual silanols on the column and thus preventing peak tailing.

-

Why ELSD? As a quasi-universal detector, ELSD is ideal for non-chromophoric compounds, providing a more accurate representation of mass than low-wavelength UV.

Conclusion

This compound is a compound with a rich chemical character defined by its constituent functional groups. Its physicochemical properties—moderate polarity, basicity, and dual sites for chemical reactivity—make it a subject of interest for further development. A multi-technique analytical approach is crucial for its complete characterization, with HPLC-ELSD/CAD and GC-MS serving as cornerstone methods for purity assessment, and NMR providing the definitive structural proof. The protocols and data synthesized in this guide offer a robust framework for scientists working with this versatile molecule.

References

-

CymitQuimica. This compound.

-

ChemicalBook. This compound | 27612-67-5.

-

LookChem. Cas 103-76-4,N-(2-Hydroxyethyl)piperazine.

-

Benchchem. Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods.

-

PubChem. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677.

-

ChemicalBook. 1-(2-Hydroxyethyl)piperazine | 103-76-4.

-

Sigma-Aldrich. 1-(2-Hydroxyethyl)piperazine 98% | 103-76-4.

Sources

An In-depth Technical Guide to the Molecular Structure of 1-Allyl-4-(2-hydroxyethyl)-piperazine

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and characterization of 1-Allyl-4-(2-hydroxyethyl)-piperazine (CAS No. 27612-67-5). As a versatile bifunctional molecule, this piperazine derivative serves as a valuable building block in medicinal chemistry and materials science. This document delineates its key structural features, predicted spectroscopic profile, and conformational analysis based on established chemical principles. Furthermore, a detailed, field-proven protocol for its synthesis via N-alkylation is presented, alongside a discussion of its chemical reactivity and potential applications in drug development. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug discovery.

Introduction and Physicochemical Properties

This compound is an unsymmetrically substituted piperazine derivative featuring two distinct functional groups: a reactive allyl group at the N1 position and a primary alcohol within the N4-hydroxyethyl substituent. The piperazine core, a six-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, known for imparting favorable pharmacokinetic properties such as improved solubility and bioavailability to drug candidates.[1] The presence of the allyl group's terminal double bond and the hydroxyl group's nucleophilic and hydrogen-bonding capabilities make this molecule a highly versatile intermediate for further chemical elaboration.

These functional groups allow for a diverse range of subsequent reactions, positioning this compound as a key starting material in the synthesis of complex molecules, particularly in the development of novel therapeutic agents, including anticancer, antipsychotic, and antimicrobial drugs.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27612-67-5 | [5][6] |

| Molecular Formula | C₉H₁₈N₂O | [1] |

| Molecular Weight | 170.26 g/mol | [1] |

| IUPAC Name | 2-(4-allylpiperazin-1-yl)ethanol | [6] |

| Synonyms | 1-Allyl-4-(2-hydroxyethyl)-piperazi | [6] |

| Appearance | Predicted: Colorless to pale yellow liquid | [1] |

| Purity | ≥98.0% (typical commercial grade) | [1] |

| InChI Key | OIIANXCKEGUVFK-UHFFFAOYSA-N | [1] |

Molecular Structure and Conformational Analysis

The molecular architecture of this compound is defined by its central piperazine ring, which dictates the spatial orientation of its functional substituents.

Key Structural Features

-

Piperazine Ring: This heterocyclic core typically adopts a stable chair conformation to minimize torsional and steric strain. The two nitrogen atoms are located at the 1- and 4-positions.

-

N1-Allyl Group (-CH₂-CH=CH₂): Attached to one nitrogen, this group introduces a site of unsaturation, which can be exploited for various addition and polymerization reactions.

-

N4-(2-hydroxyethyl) Group (-CH₂-CH₂-OH): Attached to the second nitrogen, this substituent provides a primary alcohol functionality, which can undergo esterification, etherification, or oxidation. It also serves as a hydrogen bond donor and acceptor, influencing the molecule's solubility and intermolecular interactions.

Caption: 2D structure of this compound.

Conformational Preferences

In the absence of X-ray crystallographic data, the molecule's conformation can be predicted based on established principles. The piperazine ring will exist predominantly in a chair form. To minimize steric hindrance (A¹,³ strain), the larger allyl and hydroxyethyl substituents are expected to occupy the more spacious equatorial positions . Ring inversion is possible, but the diequatorial conformation represents the lowest energy state.[4] The flexibility of the side chains allows for multiple rotamers, influencing how the molecule presents its functional groups for intermolecular interactions.

Synthesis and Structural Elucidation

The most logical and widely employed method for preparing unsymmetrically substituted piperazines is the sequential N-alkylation of the piperazine core.[7]

Synthetic Pathway: N-Alkylation

This compound is efficiently synthesized via the N-alkylation of its precursor, 1-(2-hydroxyethyl)piperazine, with an allyl halide such as allyl bromide. The reaction proceeds as a standard nucleophilic substitution (Sₙ2), where the secondary amine of the piperazine precursor acts as the nucleophile.

Causality of Experimental Choices:

-

Base (K₂CO₃): A mild inorganic base like potassium carbonate is required to neutralize the hydrobromic acid (HBr) formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile (CH₃CN) is chosen because it effectively dissolves the reactants while not participating in the reaction. Its polarity helps to stabilize the transition state of the Sₙ2 reaction.

-

Temperature: The reaction is typically conducted at room temperature or with gentle heating to provide sufficient activation energy without promoting side reactions.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol (Representative)

-

Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer, add 1-(2-hydroxyethyl)piperazine (1.0 eq.). Dissolve it in anhydrous acetonitrile.

-

Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq.) to the solution.

-

Alkylation: Slowly add allyl bromide (1.1 eq.) to the stirring suspension at room temperature.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, filter the solid salts (KBr and excess K₂CO₃) and wash with acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude oil via silica gel column chromatography to obtain the final product of high purity.[8]

Spectroscopic Characterization (Predicted)

Structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of the constituent functional groups.

Table 2: Predicted NMR and MS Data

| Technique | Predicted Data | Rationale / Assignment |

| ¹H NMR | δ 5.7-5.9 (m, 1H, -CH =CH₂) δ 5.1-5.3 (m, 2H, -CH=CH ₂) δ 3.6-3.7 (t, 2H, -CH ₂-OH) δ 3.0-3.1 (d, 2H, -N-CH ₂-CH=) δ 2.4-2.7 (m, 10H, piperazine ring protons & -N-CH ₂-CH₂OH) | The vinyl protons of the allyl group appear downfield. The methylene protons adjacent to the hydroxyl group appear as a triplet. The complex multiplet between 2.4-2.7 ppm corresponds to the eight piperazine ring protons and the two protons of the ethyl group adjacent to the N4 nitrogen. |

| ¹³C NMR | δ ~135 (allyl C H=) δ ~118 (allyl =C H₂) δ ~62 (-N-C H₂-CH=) δ ~60 (-C H₂-OH) δ ~58 (-N-C H₂-CH₂OH) δ ~53 (piperazine ring carbons) | The sp² carbons of the allyl group are the most downfield. The carbons directly attached to electronegative oxygen and nitrogen atoms appear in the 50-65 ppm range. |

| FT-IR (cm⁻¹) | ~3400 (broad, O-H stretch) ~3080 (C-H stretch, sp²) ~2940, 2820 (C-H stretch, sp³) ~1640 (C=C stretch, alkene) ~1130 (C-N stretch) | The broad peak around 3400 cm⁻¹ is characteristic of the alcohol's O-H group. The peaks around 3000 cm⁻¹ distinguish between vinylic (sp²) and aliphatic (sp³) C-H bonds. The C=C double bond of the allyl group gives a characteristic peak around 1640 cm⁻¹. |

| Mass Spec. | [M]+ at m/z = 170.14 | The molecular ion peak corresponds to the molecular weight of the compound. Common fragments would include loss of the allyl group (m/z 129) and cleavage of the hydroxyethyl side chain. |

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three primary functional regions.

-

Tertiary Amines (Piperazine Nitrogens): The nitrogen atoms are basic and can be protonated to form salts, enhancing water solubility. While less nucleophilic than their secondary amine precursor, they can still participate in reactions such as quaternization.

-

Allyl Group Double Bond: The C=C bond is susceptible to a wide range of reactions, including:

-

Addition Reactions: Halogenation, hydrogenation, and hydroboration-oxidation.

-

Polymerization: Can act as a monomer in radical polymerization.

-

Metathesis: Can participate in olefin metathesis reactions.

-

-

Primary Hydroxyl Group: The -OH group is a versatile nucleophile and can be readily converted into other functional groups:

-

Esterification: Reaction with carboxylic acids or acyl chlorides.

-

Etherification: Reaction with alkyl halides (e.g., Williamson ether synthesis).

-

Oxidation: Can be oxidized to an aldehyde or carboxylic acid.

-

This trifecta of reactivity allows for the molecule to be incorporated into larger, more complex structures, making it a valuable building block in the synthesis of pharmaceuticals. Piperazine derivatives are integral components of drugs targeting the central nervous system and are increasingly studied for their potential as anticancer and anti-inflammatory agents.[9][10][11]

Safety and Handling

Based on the safety profile of its precursor, 1-(2-hydroxyethyl)piperazine, the title compound should be handled as a potential irritant.

-

Hazards: May cause skin irritation and serious eye damage.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry, characterized by its robust piperazine scaffold and strategically placed allyl and hydroxyethyl functional groups. Its straightforward synthesis and the orthogonal reactivity of its functional moieties make it an ideal intermediate for creating diverse molecular libraries for drug discovery and for building complex target molecules. This guide provides the foundational knowledge required for its synthesis, characterization, and effective utilization in research and development settings.

References

-

MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

-

ResearchGate. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Retrieved from [Link]

-

PubMed. (2016). Conformational analysis of 2-substituted piperazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine. Retrieved from [Link]

-

Wang Lab. (n.d.). Example Experimental Sections. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-methylpiperazine. Retrieved from [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

- Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.

-

PubMed. (2016). Synthesis and Activity of Newly Designed Aroxyalkyl or Aroxyethoxyethyl Derivatives of Piperazine on the Cardiovascular and the Central Nervous Systems. Retrieved from [Link]

-

ResearchGate. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Retrieved from [Link]

- Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.

-

PubMed. (1999). Use of X-ray crystallography for the characterization of single crystals grown in steroid containing transdermal drug delivery systems. Retrieved from [Link]

-

PubMed. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. neuroquantology.com [neuroquantology.com]

- 5. This compound | 27612-67-5 [amp.chemicalbook.com]

- 6. 2-(1-Methylpiperazin-2-yl)ethanol | C7H16N2O | CID 6484682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 10. Page loading... [guidechem.com]

- 11. Page loading... [wap.guidechem.com]

Spectral Analysis of 1-Allyl-4-(2-hydroxyethyl)-piperazine: A Technical Guide

Introduction

1-Allyl-4-(2-hydroxyethyl)-piperazine (CAS No: 27612-67-5) is a substituted piperazine derivative with potential applications in pharmaceutical synthesis and materials science.[1] The presence of multiple functional groups—a tertiary amine, a hydroxyl group, and an alkene—gives this molecule a unique chemical reactivity and makes its structural elucidation through spectral methods a critical step in its characterization. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are based on fundamental principles and comparative data from structurally related compounds, offering a robust framework for researchers engaged in its synthesis and analysis.

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. Below is a diagram of this compound, highlighting the key functional groups that will be referenced throughout this guide.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Interpretation of Fragmentation:

-

Loss of a methyl group (m/z = 155): A peak corresponding to the loss of a methyl radical is possible through rearrangement.

-

Cleavage beta to the piperazine nitrogen (m/z = 113): Loss of the hydroxyethyl group via cleavage of the C-C bond adjacent to the nitrogen.

-

Cleavage of the allyl group (m/z = 99): Loss of the allyl radical.

-

Ring cleavage: The piperazine ring can undergo various cleavages, leading to fragments such as m/z = 71.

-

Cleavage alpha to the hydroxyl group (m/z = 31): A prominent peak at m/z = 31 corresponding to [CH₂OH]⁺ is expected.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Separation:

-

Column: Use a nonpolar or medium-polarity capillary column (e.g., HP-5MS). [2] * Temperature Program: Start with an initial oven temperature of around 80°C, hold for 1 minute, then ramp up to 240°C at a rate of 10°C/min. [2] * Injector and Transfer Line Temperature: Set to 290°C. [2] * Carrier Gas: Use helium at a constant flow rate.

-

-

MS Detection:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 30-300.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for researchers in the positive identification and characterization of this compound. While these predictions are based on sound chemical principles and data from analogous structures, experimental verification is always recommended for definitive structural confirmation.

References

[2]A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.). Retrieved from [3]IR Spectroscopy of Liquids - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [4]Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Retrieved from [5]Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. (2016). Retrieved from [6]1 H NMR spectra of compound 3a measured in five different solvents - ResearchGate. (n.d.). Retrieved from [7]NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018). Retrieved from [1]this compound - CymitQuimica. (n.d.). Retrieved from [8]Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved from [9]Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved from

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 8. Visualizer loader [nmrdb.org]

- 9. Predict 1H proton NMR spectra [nmrdb.org]

solubility of 1-Allyl-4-(2-hydroxyethyl)-piperazine in organic solvents

An In-depth Technical Guide to the Solubility of 1-Allyl-4-(2-hydroxyethyl)-piperazine in Organic Solvents

Introduction

This compound is a substituted piperazine derivative with a unique molecular architecture that makes it a valuable building block in synthetic chemistry and drug development.[1][2] The molecule incorporates several key functional groups: a piperazine ring, a hydroxyl group, two tertiary amines, and an allyl group. This combination imparts a specific set of physicochemical properties that dictate its behavior in various chemical environments. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility is paramount. Solubility governs reaction kinetics, purification strategies (such as crystallization and chromatography), formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs).[3][4]

This technical guide provides a comprehensive analysis of the solubility profile of this compound. It moves beyond a simple listing of data to explain the underlying chemical principles that govern its solubility. We will present a predictive analysis based on molecular structure, discuss the impact of different solvent classes, provide a standardized experimental protocol for determining thermodynamic solubility, and summarize the key factors that influence this critical property.

Physicochemical Profile and Structural Analysis

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.

-

Molecular Formula: C₉H₁₈N₂O[1]

-

Molecular Weight: 170.256 g/mol [1]

-

Key Functional Groups:

-

Piperazine Ring: A six-membered heterocyclic ring with two nitrogen atoms at opposite positions. This core is polar.

-

Tertiary Amines: The two nitrogen atoms within the piperazine ring are tertiary amines, capable of acting as hydrogen bond acceptors. As basic sites, their protonation state can be altered by acidic conditions, drastically affecting solubility in protic solvents.

-

Hydroxyl (-OH) Group: A highly polar group that can act as both a hydrogen bond donor and acceptor. This feature is critical for interactions with protic solvents.

-

Allyl (-CH₂-CH=CH₂) Group: A non-polar hydrocarbon chain that contributes hydrophobic character to the molecule.

-

The overall solubility of this molecule is a balance between its polar and non-polar elements. The piperazine ring and the hydroxyethyl side chain create a polar, hydrophilic domain, while the allyl group introduces a non-polar, hydrophobic region. This amphiphilic nature suggests a nuanced solubility profile across different organic solvents.

Predictive Solubility Analysis

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[3] Publicly available quantitative solubility data for this specific molecule is limited; therefore, this analysis also draws upon data from structurally similar compounds, such as Piperazine and N-(2-Hydroxyethyl)-piperazine, to provide a robust predictive framework.

Solvent-Solute Interaction Diagram

The following diagram illustrates the potential interactions between this compound and different solvent types.

Caption: Predicted molecular interactions governing solubility.

Predicted Solubility in Different Solvent Classes

| Solvent Class | Example Solvents | Predicted Solubility | Rationale | Analog Data Point |

| Polar Protic | Methanol, Ethanol, Water | High | The hydroxyl group can form strong hydrogen bonds (acting as both donor and acceptor) with protic solvents. The piperazine nitrogens also act as hydrogen bond acceptors. | The parent compound, piperazine, is highly soluble in water, ethanol, and methanol.[5] The close analog N-(2-Hydroxyethyl)piperazine is miscible with water.[6][7] |

| Polar Aprotic | Acetone, DMSO, THF | Moderate to High | Strong dipole-dipole interactions are expected between the polar solvent and the polar regions of the solute. The absence of solvent hydrogen bond donation may limit solubility compared to protic solvents. | N-(2-Hydroxyethyl)piperazine is reported as slightly soluble in chloroform and methanol, suggesting that while solubility exists, it may not be unlimited.[6] |

| Non-Polar | Hexane, Toluene, Benzene | Low to Very Low | The molecule's dominant polar characteristics, stemming from the piperazine ring and hydroxyl group, are incompatible with non-polar solvents. The small allyl group is insufficient to impart significant solubility. | The parent piperazine is only slightly soluble in benzene and heptane.[8] |

Standardized Protocol for Experimental Solubility Determination

For applications in research and drug development, a precise, quantitative measure of solubility is often required. The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies like the World Health Organization (WHO).[9][10]

Principle

This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute. The system is allowed to reach equilibrium, after which the saturated solution is separated from the undissolved solid and its concentration is determined.[9]

Experimental Workflow Diagram

Caption: Workflow for the Equilibrium Shake-Flask Method.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a glass vial containing a precise volume (e.g., 2 mL) of the chosen organic solvent. The excess solid is crucial to ensure that saturation is achieved and maintained.[9]

-

Equilibration: Seal the vials and place them in an incubator shaker or on a rotator set to a constant temperature (e.g., 25 °C for standard conditions or 37 °C for biopharmaceutical relevance). Agitate the samples for a sufficient period, typically 24 to 48 hours, to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle by gravity. To ensure complete removal of solid particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sampling and Dilution: Carefully pipette a known aliquot of the clear supernatant, being cautious not to disturb the solid pellet. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated and calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared to ensure accurate quantification.

-

Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[10]

Key Factors Influencing Solubility

Several environmental and structural factors can influence the measured solubility of this compound.

-

Temperature: For most solid solutes, solubility increases with temperature.[5] Therefore, specifying the temperature at which solubility is measured is critical.

-

pH (in protic/aqueous systems): As a basic compound, the nitrogen atoms in the piperazine ring can be protonated in acidic conditions. This conversion to an ionic salt form dramatically increases polarity and, consequently, aqueous solubility. When working with acidic organic solvents or buffered systems, this effect will be significant.

-

Solvent Purity: The presence of impurities, particularly water, in an organic solvent can significantly alter its polarity and its ability to solvate the compound.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, therefore, a different solubility. The most stable polymorph will have the lowest solubility.

Conclusion

This compound is an amphiphilic molecule with a solubility profile dominated by its polar functional groups. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, and moderately soluble in polar aprotic solvents. Its solubility in non-polar solvents is expected to be low. For precise and reliable solubility data, the equilibrium shake-flask method is the recommended experimental approach. A comprehensive understanding of this compound's solubility behavior is essential for its effective application in scientific research and pharmaceutical development, enabling rational solvent selection for synthesis, purification, and formulation.

References

[3] University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a course material PDF provided through Google search.

[11] Department of Chemistry, University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a lab manual PDF provided through Google search.

[12] Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a lab manual supplement provided through Google search.

University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. Retrieved from a lab manual PDF provided through Google search.

[13] SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

[9] Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from a journal article PDF provided through Google search.

[10] World Health Organization (WHO). (n.d.). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. Retrieved from [Link]

[14] Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: N-(2-Hydroxyethyl)piperazine. Retrieved from a safety data sheet provided through Google search.

[5] Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

[15] U.S. Pharmacopeia. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

[16] PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

[8] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

[17] Sigma-Aldrich. (2024, November 20). SAFETY DATA SHEET: HEPES. Retrieved from a safety data sheet provided through Google search.

[6] LookChem. (n.d.). Cas 103-76-4, N-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

[4] Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 27612-67-5 [amp.chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. lookchem.com [lookchem.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. who.int [who.int]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. saltise.ca [saltise.ca]

- 14. fishersci.com [fishersci.com]

- 15. Solubility Measurements | USP-NF [uspnf.com]

- 16. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Unlocking the Therapeutic Potential of 1-Allyl-4-(2-hydroxyethyl)-piperazine: A Technical Guide for Medicinal Chemists

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics. This technical guide delves into the untapped potential of a specific, yet underexplored derivative: 1-Allyl-4-(2-hydroxyethyl)-piperazine (CAS No. 27612-67-5). By dissecting its structural components—the proven piperazine core, the reactive allyl group, and the bioavailability-enhancing hydroxyethyl moiety—we present a hypothesis-driven exploration of its promising applications, particularly in oncology and neuropharmacology. This document serves as a comprehensive roadmap for researchers, providing detailed protocols for its synthesis, purification, and a tiered strategy for its biological evaluation, from in-silico modeling to in-vivo validation.

Introduction: The Piperazine Privileged Scaffold and a Molecule of Interest

The piperazine ring is a recurring motif in a vast array of pharmaceuticals, lauded for its ability to confer favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] Its unique six-membered heterocyclic structure with two opposing nitrogen atoms allows for diverse substitutions, enabling fine-tuning of pharmacological activity.[2][3] Many piperazine-containing drugs exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[1][4][5]

This guide focuses on This compound , a molecule that combines three key structural features with significant therapeutic implications:

-

The Piperazine Core: A well-established "privileged structure" in drug discovery, known to interact with a multitude of biological targets.[2]

-

The N-(2-hydroxyethyl) Group: This moiety is known to enhance water solubility and can improve a compound's pharmacokinetic profile. It is a common feature in various pharmaceutical intermediates, particularly those targeting the central nervous system.[6][7]

-

The N-Allyl Group: The allyl motif is found in numerous natural and synthetic compounds with potent biological activity, including anticancer properties.[8][9] Its presence suggests the potential for covalent interactions with biological targets or for influencing the compound's metabolic stability and cytotoxic profile.

Given the paucity of specific research on this compound, this guide will construct a logical and evidence-based framework for its investigation as a novel therapeutic agent.

Synthesis and Characterization of this compound

The synthesis of this compound can be readily achieved through the N-alkylation of 1-(2-hydroxyethyl)piperazine with an allyl halide. The following protocol provides a detailed, step-by-step methodology for its preparation and purification.

Synthesis Protocol: N-Alkylation of 1-(2-hydroxyethyl)piperazine

This protocol details the direct N-alkylation of 1-(2-hydroxyethyl)piperazine with allyl bromide.

Materials:

-

1-(2-hydroxyethyl)piperazine

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent system (e.g., gradient of methanol in dichloromethane)

Experimental Procedure:

-

Reaction Setup: To a stirred solution of 1-(2-hydroxyethyl)piperazine (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents).

-

Addition of Alkylating Agent: Slowly add allyl bromide (1.1-1.2 equivalents) dropwise to the suspension at room temperature under a nitrogen atmosphere.

-

Reaction Monitoring: Heat the reaction mixture to 50-60°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.[8][9][10]

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

A Proposed Research Program for Evaluating Therapeutic Potential

Based on the structural features of this compound, we propose a multi-tiered research program to elucidate its potential therapeutic applications. The primary focus will be on its anticancer potential, with a secondary investigation into its CNS activity.

Tier 1: In-Silico and Computational Analysis

The initial phase of the investigation will involve computational methods to predict the molecule's drug-like properties and to identify potential biological targets.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. Several free and commercial software tools can predict these properties.

Protocol: In-Silico ADMET Prediction

-

Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Software Selection: Utilize online platforms such as pkCSM, ADMETlab, or commercially available software like ADMET Predictor.[4][11][12]

-

Prediction: Submit the SMILES string to the selected platform to predict key parameters including:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.

-

Excretion: Renal clearance.

-

Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.

-

-

Analysis: Analyze the predicted ADMET profile to identify potential liabilities and to guide further experimental design.

Data Presentation: Predicted ADMET Properties of this compound

| Property Category | Parameter | Predicted Value | Interpretation |

| Absorption | Caco-2 Permeability | Value | High/Low permeability |

| Human Intestinal Absorption | Value | Well/Poorly absorbed | |

| Distribution | BBB Permeability | Value | CNS penetrant/non-penetrant |

| Plasma Protein Binding | Value | High/Low binding | |

| Metabolism | CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Yes/No | Potential for drug-drug interactions | |

| Toxicity | hERG I Inhibitor | Yes/No | Risk of cardiotoxicity |

| AMES Toxicity | Yes/No | Mutagenic potential |

Note: The values in this table are placeholders and would be populated with data from the chosen ADMET prediction tool.

Molecular docking can predict the binding mode and affinity of a small molecule to a protein target. Based on the known activities of arylpiperazines and allyl-containing compounds, potential targets for docking studies include various kinases involved in cancer and CNS receptors.[13][14][15][16]

Protocol: Molecular Docking

-

Target Selection: Based on literature precedents for similar scaffolds, select a panel of protein targets (e.g., PI3K, Akt, mTOR for cancer; dopamine D2, serotonin 5-HT1A/2A receptors for CNS).

-

Ligand and Protein Preparation: Prepare the 3D structure of this compound and the crystal structures of the target proteins (obtained from the Protein Data Bank).

-

Docking Simulation: Use software such as AutoDock or Glide to perform the docking calculations.

-

Analysis: Analyze the predicted binding poses and docking scores to identify potential high-affinity interactions.

Mandatory Visualization

Caption: Proposed workflow for the synthesis and biological evaluation of this compound.

Tier 2: In-Vitro Evaluation

Based on the in-silico predictions, a series of in-vitro assays will be conducted to experimentally validate the hypothesized biological activities.

Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

-

Treatment: Seed the cells in 96-well plates and treat them with serial dilutions of this compound for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Quantification: Solubilize the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Protocol: Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human dopamine D2 or serotonin 5-HT2A receptors.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) and varying concentrations of this compound.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the inhibition constant (Ki) of the test compound for each receptor.[17][18]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media.

-

Serial Dilution: Prepare serial dilutions of this compound in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Tier 3: In-Vivo Validation

Promising candidates from the in-vitro assays will be advanced to in-vivo studies to assess their efficacy and safety in animal models.

Protocol: Human Tumor Xenograft Study in Mice

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flanks of the mice.

-

Treatment: Once tumors are established, randomize the mice into vehicle control and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Efficacy Assessment: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Protocol: Open Field Test in Mice

-

Animal Model: Use healthy adult mice.

-

Treatment: Administer a single dose of this compound to the mice.

-

Behavioral Assessment: Place individual mice in an open field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period.

-

Data Analysis: Compare the activity of the treated mice to that of vehicle-treated controls to assess for any stimulant or sedative effects.[6][8]

Mandatory Visualization

Caption: A logical relationship diagram for a drug discovery program investigating this compound.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of established pharmacophores. The strategic combination of the piperazine core, a bioavailability-enhancing hydroxyethyl group, and a potentially bioactive allyl moiety provides a strong rationale for its investigation as a novel therapeutic agent. This technical guide has outlined a comprehensive and systematic approach to unlock its potential, with a primary focus on oncology and a secondary exploration in neuropharmacology. The detailed protocols for synthesis, purification, and a tiered biological evaluation provide a clear and actionable roadmap for researchers in the field. Further derivatization of this scaffold, guided by the structure-activity relationships established through the proposed research program, could lead to the discovery of new and potent clinical candidates.

References

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. [Link]

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PubMed Central. [Link]

-

ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

-

A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. [Link]

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. [Link]

-

The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

This compound. R&D Chemicals. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

-

The medicinal chemistry of piperazines: A review. Scilit. [Link]

-

Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. PubMed. [Link]

-

Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. PubMed. [Link]

- CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

- US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.

-

Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Florida Gulf Coast University. [Link]

-

Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. [Link]

-

Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. ResearchGate. [Link]

-

Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

Sources

- 1. ctppc.org [ctppc.org]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and activity of newly designed aroxyalkyl or aroxyethoxyethyl derivatives of piperazine on the cardiovascular and the central nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Allyl group - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. elearning.uniroma1.it [elearning.uniroma1.it]

- 13. researchgate.net [researchgate.net]

- 14. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2017011283A1 - Process for making hydroxyethyl piperazine compounds - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Bioisosterism - Drug Design Org [drugdesign.org]

- 19. N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 1-Allyl-4-(2-hydroxyethyl)-piperazine in Organic Synthesis

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic application of 1-Allyl-4-(2-hydroxyethyl)-piperazine as a versatile building block in modern organic synthesis. The unique bifunctionality of this molecule, featuring a reactive allyl group and a primary hydroxyl moiety, anchored to a privileged piperazine scaffold, offers a wealth of opportunities for the construction of complex molecular architectures and pharmacologically active agents. This guide will delve into the synthesis, characterization, and diverse reactivity of this compound, providing not only detailed experimental protocols but also the underlying scientific rationale for its effective utilization.

Introduction: The Strategic Advantage of a Bifunctional Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile linker between different pharmacophoric elements.[1][2] The subject of this guide, this compound, elevates this utility by incorporating two distinct and strategically important functional groups: a terminal alkene (allyl group) and a primary alcohol (hydroxyethyl group).

This unique combination allows for orthogonal chemical modifications, enabling chemists to perform sequential or selective reactions at either site. This bifunctionality is the cornerstone of its utility as a building block, providing a gateway to a diverse range of molecular derivatives.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.

| Property | Value |

| CAS Number | 27612-67-5[3] |

| Molecular Formula | C₉H₁₈N₂O[3] |

| Molecular Weight | 170.26 g/mol [3] |

| Appearance | Clear colorless to pale yellow oily liquid |

| Boiling Point | ~250-260 °C (predicted) |

| Density | ~1.0 g/mL (predicted) |

Note: Experimental physical properties for this specific compound are not widely published; predicted values are based on its structural similarity to related compounds.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

δ 5.85-5.75 (m, 1H): Vinyl proton (-CH=CH₂)

-

δ 5.20-5.10 (m, 2H): Terminal vinyl protons (=CH₂)

-

δ 3.65 (t, J=5.5 Hz, 2H): Methylene protons adjacent to hydroxyl group (-CH₂-OH)

-

δ 3.05 (d, J=6.5 Hz, 2H): Allylic protons (-N-CH₂-CH=)

-

δ 2.60-2.40 (m, 10H): Piperazine ring protons and methylene protons adjacent to piperazine nitrogen (-N-CH₂-CH₂-OH)

-

~2.0 (br s, 1H): Hydroxyl proton (-OH)

Predicted ¹³C NMR Spectrum (CDCl₃, 101 MHz):

-

δ 134.5: Internal vinyl carbon (-CH=CH₂)

-

δ 118.0: Terminal vinyl carbon (=CH₂)

-

δ 62.0: Allylic carbon (-N-CH₂)

-

δ 59.5: Methylene carbon adjacent to hydroxyl group (-CH₂-OH)

-

δ 57.0: Methylene carbon adjacent to piperazine nitrogen (-N-CH₂-CH₂-OH)

-

δ 53.0 (2C): Piperazine ring carbons adjacent to the allyl-substituted nitrogen

-

δ 52.5 (2C): Piperazine ring carbons adjacent to the hydroxyethyl-substituted nitrogen

Synthesis of this compound: A Practical Approach

The most direct and efficient synthesis of this compound involves the mono-N-alkylation of its readily available precursor, 1-(2-hydroxyethyl)piperazine. This precursor can be synthesized through various established methods, including the reaction of piperazine with ethylene oxide.[6]

Synthesis of the Precursor: 1-(2-Hydroxyethyl)piperazine

A common industrial method for the synthesis of 1-(2-hydroxyethyl)piperazine involves the reaction of monoethanolamine and diethanolamine in the presence of a hydrogen atmosphere and a hydrogenation-dehydrogenation catalyst.[7]

N-Allylation of 1-(2-Hydroxyethyl)piperazine

The introduction of the allyl group onto the secondary amine of the piperazine ring is a standard nucleophilic substitution reaction. To favor mono-alkylation and prevent the formation of a quaternary ammonium salt, an excess of the starting piperazine derivative can be used, or a controlled stoichiometry with a suitable base is employed.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

1-(2-Hydroxyethyl)piperazine (1.0 equiv.)

-

Allyl bromide (1.05 equiv.)

-

Potassium carbonate (K₂CO₃) (1.5 equiv.)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a round-bottom flask charged with 1-(2-hydroxyethyl)piperazine and potassium carbonate, add acetonitrile.

-

Stir the suspension at room temperature and add allyl bromide dropwise over 30 minutes.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

Causality Behind Experimental Choices:

-

Potassium carbonate: A mild inorganic base is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product without promoting significant side reactions.

-

Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Excess allyl bromide: A slight excess of the alkylating agent ensures complete consumption of the starting piperazine.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its two functional handles.

Reactions Involving the Allyl Group

The terminal alkene of the allyl group is a versatile functional group that can participate in a wide range of transformations.